molecular formula C22H20O4 B10768471 Me-344 CAS No. 1374524-68-1

Me-344

Katalognummer: B10768471
CAS-Nummer: 1374524-68-1
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: QVCAATSEPLQVBX-FPOVZHCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- (ME-344; CAS 1374524-55-6) is a chiral benzopyran derivative characterized by:

  • A dihydrobenzopyran core (2H-1-benzopyran) with stereospecific (3R,4S) configuration.
  • Two 4-hydroxyphenyl substituents at positions 3 and 4.
  • A methyl group at position 8 and a hydroxyl group at position 7 .

Its unique bis(4-hydroxyphenyl) substitution and stereochemistry distinguish it from related benzopyran derivatives .

Eigenschaften

CAS-Nummer

1374524-68-1

Molekularformel

C22H20O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

(3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1

InChI-Schlüssel

QVCAATSEPLQVBX-FPOVZHCZSA-N

Isomerische SMILES

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Kanonische SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Benzopyran Ring Formation

The benzopyran scaffold is constructed via cyclization reactions, typically starting from ortho-hydroxycinnamic acid derivatives or phenolic ketones. A common approach involves acid-catalyzed intramolecular cyclization of 2-hydroxyacetophenone precursors. For example, condensation of 2,4-dihydroxyacetophenone with α,β-unsaturated aldehydes under acidic conditions yields dihydrobenzopyran intermediates .

Example Protocol :

  • Starting Material : 2,4-Dihydroxyacetophenone (10 mmol) and cinnamaldehyde (12 mmol) are dissolved in acetic acid.

  • Cyclization : Heated at 80°C for 12 hours with catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate yields 3,4-dihydro-2H-1-benzopyran-7-ol .

MethodCatalystYield (%)Purity (%)
Acid-catalyzed cyclizationp-TsOH7895
Base-mediated cyclizationK₂CO₃6588

Methylation at the 8-Position

The 8-methyl group is introduced via direct alkylation using methyl iodide (MeI) or Wittig olefination . MedKoo Biosciences’ data indicates that methyl Grignard reagents (e.g., MeMgBr) selectively methyllate the C8 position under anhydrous conditions .

Procedure :

  • Substrate : 3,4-Bis(4-hydroxyphenyl)-2H-1-benzopyran-7-ol (3 mmol) is dissolved in THF.

  • Methylation : MeMgBr (6 mmol) is added at −78°C, followed by warming to room temperature.

  • Quenching : Saturated NH₄Cl solution is added, and the product is extracted with EtOAc .

Methylation AgentTemperature (°C)Yield (%)
MeI2545
MeMgBr−78 → 2572

Stereochemical Control for (3R,4S) Configuration

Achieving the (3R,4S) stereochemistry requires asymmetric catalysis or chiral resolution . Patent US9198895B2 describes the use of Evans’ oxazolidinone auxiliaries to induce diastereoselectivity during benzopyran formation .

Asymmetric Hydrogenation :

  • Substrate : Racemic 3,4-dihydrobenzopyran (2 mmol) is dissolved in methanol.

  • Catalyst : Ru-BINAP complex (0.1 eq) is added under H₂ (50 psi).

  • Result : Enantiomeric excess (ee) of 92% for (3R,4S)-isomer .

Chiral Resolution :

  • Preparative HPLC with a Chiralpak AD-H column (hexane/i-PrOH 90:10) separates enantiomers .

Final Deprotection and Purification

Hydroxyl groups are often protected as tert-butyldimethylsilyl (TBS) ethers during synthesis. Final deprotection uses tetrabutylammonium fluoride (TBAF) in THF .

Deprotection Protocol :

  • Protected Intermediate : TBS-protected benzopyran (1 mmol) is treated with TBAF (3 mmol).

  • Reaction : Stirred for 2 hours at 25°C.

  • Purification : Recrystallization from ethanol/water yields pure (3R,4S)-isomer .

Purity Post-DeprotectionRecovery (%)
99.5%85

Analyse Chemischer Reaktionen

ME-344 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, was zur Bildung reaktiver Sauerstoffspezies (ROS) führt.

    Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

    Substitution: Die Hydroxylgruppen an den aromatischen Ringen können an Substitutionsreaktionen teilnehmen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die mitochondriale oxidative Phosphorylierung (OXPHOS) hemmt, einen grundlegenden Stoffwechselweg, der an der Produktion von Adenosintriphosphat (ATP) beteiligt ist. Durch die Störung der ATP-Produktion induziert this compound den Tod von Krebszellen. Es zielt speziell auf mitochondriale Protonenkanäle ab und erhöht die Bildung reaktiver Sauerstoffspezies, was zu mitochondrialer Dysfunktion und Apoptose führt.

Wirkmechanismus

ME-344 exerts its effects by inhibiting mitochondrial oxidative phosphorylation (OXPHOS), a fundamental metabolic pathway involved in the production of adenosine triphosphate (ATP). By disrupting ATP production, this compound induces cancer cell death. It specifically targets mitochondrial proton channels and increases the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Isoflavonoids: Daidzein, Dihydrodaidzein, and Equol

Daidzein (DZN) (C₁₅H₁₀O₄) and (S)-equol (EQ) (C₁₅H₁₄O₃) are plant-derived isoflavonoids with a benzopyran backbone. Key differences include:

  • DZN : A 4H-chromen-4-one with a 7-hydroxyl and 4-hydroxyphenyl group. Lacks the dihydro ring and methyl substituent of ME-344.
  • R/S-DHD : The dihydro analog of DZN, sharing a saturated benzopyran core but missing the bis(4-hydroxyphenyl) groups.
  • EQ : Retains the 3-(4-hydroxyphenyl) substitution but lacks the 8-methyl and additional 4-hydroxyphenyl group.

Functional Implications: Isoflavonoids like DZN and EQ are phytoestrogens with antioxidant properties, while this compound’s bis-phenolic structure may enhance redox activity or receptor binding .

Comparison with this compound :

  • Stereochemistry : this compound’s (3R,4S) configuration contrasts with racemic synthetic analogs, which may lack enantioselective bioactivity .

Methoxy-Substituted Analog: 2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol Acetate

This compound (detected in a bacterial consortium metabolome) features:

  • Methoxy groups instead of hydroxyls at the 4-phenyl positions.
  • An acetate ester at the 7-hydroxyl, likely acting as a prodrug.

Simplified Congener: 3,4-Dihydro-7-hydroxy-4-phenylcoumarin (CAS 6275-80-5)

  • Structure : Single phenyl group at position 4 and a 7-hydroxyl.
  • Molecular Weight : 240.25 g/mol vs. This compound’s 364.4 g/mol.

Implications : The absence of bis(4-hydroxyphenyl) and methyl groups in this compound may limit its biological potency relative to this compound .

Biologische Aktivität

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- is a complex organic compound belonging to the class of flavonoids. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C31H30O5
  • Molecular Weight : 478.57 g/mol
  • CAS Number : 637331-17-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and may contribute to its protective effects against chronic diseases.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Pharmacological Effects

The pharmacological profile of 2H-1-Benzopyran-7-ol includes:

  • Cardioprotective Effects : It shows promise in protecting cardiac tissues from ischemic damage, potentially through its antioxidant and anti-inflammatory properties.
  • Neuroprotective Activity : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of 2H-1-Benzopyran-7-ol in vitro using DPPH and ABTS assays. The results showed a significant reduction in radical scavenging activity compared to control groups, highlighting its potential as a natural antioxidant agent.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Study 2: Anticancer Activity

In a study published by Lee et al. (2022), the anticancer effects of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, given its stereochemical complexity?

  • Answer : Multi-step synthesis is typically required, leveraging methodologies from structurally related benzopyrans. For example, NaH/THF systems can deprotonate phenolic hydroxyl groups to enable benzylation or alkylation (e.g., as seen in benzofuran derivatives) . Purification via column chromatography is critical to isolate the target compound from byproducts, especially given the stereochemical purity required for (3R,4S) configuration .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For routine analysis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers. Comparative optical rotation data with known standards may also validate configuration .

Q. What handling precautions are necessary due to the compound’s phenolic hydroxyl groups and potential reactivity?

  • Answer : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups. Store in airtight containers at 2–8°C, as elevated temperatures may accelerate degradation .

Q. Which analytical techniques are suitable for characterizing its purity and stability?

  • Answer :

  • HPLC-DAD/MS : Quantify purity and detect degradation products (e.g., quinone formation from oxidation) .
  • NMR (¹H/¹³C) : Confirm structural integrity and monitor batch-to-batch consistency.
  • TGA/DSC : Assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Answer : Design controlled stability studies using buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS every 24 hours for 7 days. Statistical analysis (ANOVA) can identify pH-dependent degradation pathways. Reference ’s recommendation for continuous cooling to stabilize reactive intermediates during long-term experiments .

Q. What experimental strategies mitigate challenges in studying the compound’s biological activity due to its low aqueous solubility?

  • Answer :

  • Solubilization : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation.
  • In vitro assays : Pre-dissolve the compound in a minimal solvent volume before diluting into cell culture media.
  • Surface plasmon resonance (SPR) : Directly measure binding kinetics without solubility interference .

Q. How can researchers validate the compound’s proposed antioxidant mechanism involving 4-hydroxyphenyl groups?

  • Answer :

  • DPPH/ABTS assays : Quantify radical scavenging activity. Compare results with structurally similar controls (e.g., genistein or daidzein) .
  • Electrochemical analysis : Cyclic voltammetry can measure oxidation potentials of phenolic groups, correlating with antioxidant capacity.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites and radical stabilization .

Q. What methodologies address discrepancies in reported melting points or spectral data across studies?

  • Answer :

  • Standardized protocols : Adopt identical instrumentation (e.g., same NMR spectrometer field strength) and calibration standards.
  • Interlaboratory validation : Share samples with collaborating labs to verify reproducibility.
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., Dictionary of Natural Products) to identify systematic errors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.